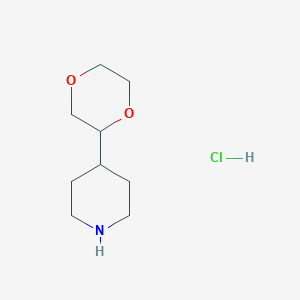

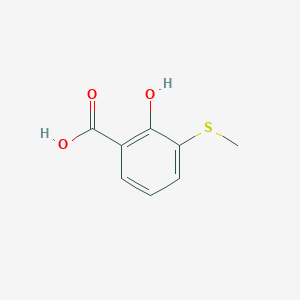

4-(1,4-Dioxan-2-yl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in the field of medicinal chemistry due to their potential pharmacological properties. In the context of 4-(1,4-Dioxan-2-yl)piperidine hydrochloride, although not directly synthesized in the provided studies, related compounds have been synthesized through various methods. For instance, compound 13e, a potent anti-acetylcholinesterase inhibitor, was synthesized by replacing the 2-isoindoline moiety with an indanone moiety, demonstrating the versatility of piperidine scaffolds in drug design . Similarly, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized starting from 2-acetylfuran, showcasing the use of Mannich’s reaction in the synthesis of piperazine derivatives . These studies highlight the synthetic strategies that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. In the case of 4-carboxypiperidinium chloride, the crystal and molecular structure was characterized by single crystal X-ray diffraction, revealing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . This information is valuable as it provides insights into the conformational preferences of piperidine rings, which could be extrapolated to understand the molecular structure of this compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological effects. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involved nucleophilic aromatic substitution, hydrogenation, and iodination . These reactions demonstrate the chemical reactivity of the piperidine ring and provide a framework for understanding the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study on spasmolytics synthesized derivatives of 4-acyloxy-1-(1,3-dioxolan-2-ylmethyl)piperidines and tested their anticholinergic activities . The activities of these compounds were found to be moderate, with the trans-isomers being more active than the cis-isomers. This suggests that the stereochemistry of piperidine derivatives can significantly affect their biological properties, which is an important consideration for the analysis of this compound.

Wissenschaftliche Forschungsanwendungen

Bioactivities of Piperidone Derivatives

Piperidone derivatives, closely related to 4-(1,4-Dioxan-2-yl)piperidine hydrochloride, have demonstrated a wide spectrum of bioactivities. These compounds, belonging to the larger family of piperidines, exhibit significant antimicrobial, anti-inflammatory, anti-proliferative, antioxidant, and other pharmacological activities. A notable study involved the synthesis of 3-methyl-2,6-diphenylpiperidin-4-one, its oxime, and a copper(II) complex of this oxime, revealing that the copper complex, in particular, exhibited significant antimicrobial activity. This underscores the potential of piperidine derivatives in the development of new antimicrobial agents.

Enhancement of Synthesis via Ultrasonic Irradiation

Innovations in the synthesis of piperidone derivatives, such as this compound, have been explored to enhance efficiency and yield. Ultrasonic irradiation has been utilized to expedite the formation of target compounds like γ-piperidone azacrowns and its oxime. This method not only accelerates the reaction compared to conventional techniques but also improves the yield, making the synthesis process more efficient and potentially more environmentally friendly.

Antioxidant Potential of Piperidine Compounds

Piperidine structures, including those resembling this compound, are recognized for their antioxidant properties. The antioxidant potential of these compounds is promising, especially when substituted with aryl rings at specific positions on the piperidine ring. This characteristic makes piperidine a valuable scaffold for the development of potent antioxidant agents, with a broad spectrum of potential applications in pharmaceuticals and beyond.

Database and Chemical Information

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-(1,4-dioxan-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIYUIPGORKSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)

![Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2507262.png)

![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2507271.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)